molecular formula C5H2Cl2N2O B115733 6-Chloropyrazine-2-carbonyl chloride CAS No. 148673-71-6

6-Chloropyrazine-2-carbonyl chloride

Cat. No. B115733
Key on ui cas rn: 148673-71-6
M. Wt: 176.99 g/mol
InChI Key: UHYKRNKLQNXGDA-UHFFFAOYSA-N
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Patent
US08518952B2

Procedure details

A mixture of 2-chloro-6-carboxy-pyrazine (1000 mg, 6.3 mmol) in ACN (20 mL) was treated with thionyl chloride (800 uL). The resulting mixture, which became homogeneous upon heating, was refluxed for 2 h. The solvent was removed under reduced pressure which gave an oil. The crude product was used in the next step.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([OH:10])=O)[N:3]=1.S(Cl)([Cl:13])=O>C(#N)C>[Cl:1][C:2]1[N:3]=[C:4]([C:8]([Cl:13])=[O:10])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
800 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
upon heating
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure which
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Name
Type
Smiles
ClC1=CN=CC(=N1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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